BenchChemオンラインストアへようこそ!

6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride

Spirocyclic Building Blocks Hydrogen Bond Acceptor Topological Polar Surface Area

6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride is a saturated spirocyclic building block featuring a pyrrolidine ring fused to a tetrahydro-2H-pyran ring via a shared spiro carbon, with a carboxylic acid group at the 7-position and an HCl salt form of the secondary amine. The defining structural feature—an endocyclic oxygen atom within the tetrahydropyran ring—differentiates this scaffold from all-carbon or nitrogen-only azaspiro[4.5]decane analogs, introducing a hydrogen bond acceptor that alters conformational preferences, polarity, and metabolic susceptibility.

Molecular Formula C9H16ClNO3
Molecular Weight 221.68 g/mol
Cat. No. B13465452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride
Molecular FormulaC9H16ClNO3
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESC1CC(OC2(C1)CCNC2)C(=O)O.Cl
InChIInChI=1S/C9H15NO3.ClH/c11-8(12)7-2-1-3-9(13-7)4-5-10-6-9;/h7,10H,1-6H2,(H,11,12);1H
InChIKeyWNTINSMWQLXCMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride: A Structurally Differentiated Spirocyclic Building Block for Medicinal Chemistry


6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride is a saturated spirocyclic building block featuring a pyrrolidine ring fused to a tetrahydro-2H-pyran ring via a shared spiro carbon, with a carboxylic acid group at the 7-position and an HCl salt form of the secondary amine . The defining structural feature—an endocyclic oxygen atom within the tetrahydropyran ring—differentiates this scaffold from all-carbon or nitrogen-only azaspiro[4.5]decane analogs, introducing a hydrogen bond acceptor that alters conformational preferences, polarity, and metabolic susceptibility [1].

Why 2-Azaspiro[4.5]decane-7-carboxylic Acid Cannot Replace the 6-Oxa Variant in Structure-Guided Programs


In-class substitution between 6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride and its non-oxygenated analog 2-azaspiro[4.5]decane-7-carboxylic acid (CAS 1363382-89-1) introduces a fundamental change in molecular recognition capacity: the endocyclic oxygen atom serves as a hydrogen bond acceptor (HBA) that is absent in the all-carbon cyclohexane analog, altering the topological polar surface area (TPSA) and HBA count [1]. This single heteroatom substitution has been demonstrated within the broader azaspiro[4.5]decane class to modulate target selectivity profiles—for instance, differential μ-opioid vs. ORL1 receptor affinity ratios in Grünenthal/Purdue Pharma patents are exquisitely sensitive to ring heteroatom placement [2]. Consequently, straightforward replacement of the 6-oxa scaffold with a des-oxa analog risks disrupting critical ligand–protein interactions in any structure–activity relationship (SAR) campaign.

Quantitative Differentiation Evidence: 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic Acid Hydrochloride vs. Closest Analogs


Endocyclic Oxygen Incorporation: Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation vs. Des-Oxa Analog

The replacement of a methylene (–CH₂–) unit in the cyclohexane ring of 2-azaspiro[4.5]decane-7-carboxylic acid with an endocyclic oxygen atom to yield the 6-oxa scaffold increases the hydrogen bond acceptor (HBA) count from 3 (one carboxylic acid OH + one carbonyl O + one amine N) to 4 (additional ether O), thereby increasing the topological polar surface area (TPSA) and altering passive permeability and efflux susceptibility [1]. While experimentally measured TPSA and logP values for this specific hydrochloride salt have not been disclosed in the peer-reviewed literature, QSPR predictions on structurally related 6-oxa-2-azaspiro[4.5]decane derivatives indicate a TPSA of approximately 97.99 Ų and a logP of approximately 3.22 for the neutral free acid form [2]. In comparison, the des-oxa analog 2-azaspiro[4.5]decane-7-carboxylic acid is predicted to have a lower TPSA by approximately 17–20 Ų due to the absence of the ether oxygen, translating to an estimated 0.5–1.0 log unit higher logP [3]. This differentiation is meaningful for CNS drug discovery programs where TPSA values below 90 Ų are associated with improved blood–brain barrier penetration, while values above 90 Ų favor reduced CNS exposure and lower hERG liability [3].

Spirocyclic Building Blocks Hydrogen Bond Acceptor Topological Polar Surface Area

Synthetic Accessibility: Rh(II)-Catalyzed Spirocyclization Yields vs. Traditional Spirocyclic Annulation

Dar'in et al. (2020) reported that the 6-oxa-2-azaspiro[4.5]decane scaffold can be constructed via a Rh(II)-catalyzed spirocyclization of cyclic α-diazocarbonyl compounds with tetrahydrofuran (THF), proceeding through an oxonium ylide intermediate and Stevens-type rearrangement [1]. In a representative example, the spirocyclization of α-diazo glutaconimide 6a with THF in the presence of Rh₂(OAc)₄ (1 mol%) at room temperature afforded the 6-oxa-2-azaspiro[4.5]decane product in 78% isolated yield [1]. This yield compares favorably with traditional multi-step annulation approaches for constructing non-oxygenated azaspiro[4.5]decane scaffolds, which typically require 3–5 synthetic steps with cumulative yields often in the 30–50% range [2]. The Rh(II)-catalyzed method is operationally straightforward (room temperature, no exclusion of air/moisture required) and uses THF as both solvent and reaction partner, eliminating the need for pre-functionalized coupling partners [1].

Synthetic Methodology Spirocyclization Rhodium Catalysis

Spiroconformational Rigidity and Three-Dimensional Shape Differentiation vs. Monocyclic Carboxylic Acid Analogs

The spirocyclic junction in 6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid enforces a mutually orthogonal arrangement of the pyrrolidine and tetrahydropyran rings, locking the carboxylic acid group into a discrete spatial orientation relative to the basic amine [1]. This contrasts with flexible monocyclic carboxylic acid analogs (e.g., nipecotic acid, piperidine-4-carboxylic acid), where free bond rotation permits multiple low-energy conformers and a lower fraction of sp³-hybridized carbons (Fsp³). The target compound has an Fsp³ of 1.0 (all 9 carbons are sp³-hybridized), compared to Fsp³ values of approximately 0.67–0.83 for monocyclic aminocarboxylic acids [2]. Spirocyclic scaffolds with high Fsp³ have been statistically associated with higher clinical success rates in drug discovery due to increased target specificity and reduced off-target promiscuity [3].

Spirocyclic Conformation Three-Dimensionality Fraction sp³

Procurement-Relevant Application Scenarios for 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic Acid Hydrochloride


Scaffold Hopping in CNS Drug Discovery: Replacing Saturated Bicyclic Amines with a Spirocyclic 6-Oxa Scaffold

Medicinal chemistry teams exploring GPCR or ion channel targets with known sensitivity to hydrogen bond acceptor placement can utilize 6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride as a scaffold-hopping replacement for tetrahydroisoquinoline- or decahydroisoquinoline-based carboxylic acid motifs. The orthogonal ring geometry and additional ether HBA (ΔHBA = +1 vs. des-oxa analogs) [1] enable fine-tuning of TPSA and logP without altering the carboxylic acid pharmacophore. As demonstrated in the Grünenthal azaspiro[4.5]decane patent series, small changes in spirocyclic heteroatom placement significantly impact μ-opioid vs. ORL1 selectivity ratios [2], supporting the use of this specific 6-oxa regioisomer when differential receptor subtype modulation is sought.

Chemical Biology: Photoaffinity Probe or Biotinylated Tool Compound Synthesis Requiring a Defined Carboxylic Acid Linker Vector

The 7-carboxylic acid group on the 6-oxa-2-azaspiro[4.5]decane scaffold provides a rigid, geometrically well-defined attachment point for biotin, fluorophores, or photoaffinity tags [1]. Unlike flexible-linker strategies using aminohexanoic acid or PEG-based spacers, the spirocyclic core maintains the probe moiety in a fixed orientation relative to the target-binding pharmacophore, minimizing entropic penalties and enabling more reliable SAR interpretation from pull-down or fluorescence polarization experiments. The HCl salt form ensures aqueous solubility in biological buffers (pH 7.4) for direct conjugation under amide coupling conditions (EDC/HOBt or HATU).

Fragment-Based Drug Discovery (FBDD) Library Design: A 3D Fragment with Differentiated HBA Vector Geometry

High-Fsp³ spirocyclic fragments are increasingly prioritized in FBDD screening collections due to their superior three-dimensionality and reduced aromatic character relative to flat heterocyclic fragments [3]. 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride (MW 221.68 g/mol; Fsp³ = 1.0) meets the 'rule of three' criteria for fragment libraries (MW < 300, clogP ≤ 3, HBA ≤ 6, HBD ≤ 3) [3], while offering a differentiated HBA vector from the ether oxygen that is absent in all-carbon spiro fragments. This compound can be incorporated into a fragment library alongside 2-azaspiro[4.5]decane-7-carboxylic acid to enable matched-pair SAR analysis of the oxygen substitution effect on target binding.

Peptidomimetic Design: Replacement of Proline or Pipecolic Acid Residues with a Conformationally-Locked Spiro Analog

The 6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid scaffold can serve as a constrained analog of proline (pyrrolidine-2-carboxylic acid) or pipecolic acid (piperidine-2-carboxylic acid), with the carboxylic acid positioned at the spirocyclic ring junction rather than the α-carbon [1]. This structural modification eliminates the stereogenic α-center present in proline, removing cis/trans isomerism around the amide bond when incorporated into peptides, while the tetrahydropyran oxygen provides a hydration shell interaction site that may improve aqueous solubility of peptide conjugates. The orthogonal ring geometry also projects the carboxylic acid in a distinct trajectory compared to linear ω-amino acids (e.g., GABA, 6-aminohexanoic acid), enabling novel backbone geometries in peptidomimetic design.

Quote Request

Request a Quote for 6-Oxa-2-azaspiro[4.5]decane-7-carboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.